2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Overview
Description
2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a useful research compound. Its molecular formula is C13H16BNO5 and its molecular weight is 277.08 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds of similar structure have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that the compound can undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Biochemical Pathways
It is known that the compound can participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This suggests that it may influence pathways involving these reactions.
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Given its chemical structure and potential reactions, it may influence the formation of certain compounds or the progression of specific reactions within cells .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde . For instance, it is known that the compound is stable under normal temperatures but may undergo hydrolysis in a humid environment .
Biochemical Analysis
Biochemical Properties
2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and catalysis. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain oxidoreductases, which catalyze the reduction of the nitro group to an amino group. Additionally, it can form covalent bonds with nucleophilic amino acid residues in proteins, leading to potential modifications in protein function and activity .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In some cell types, this compound has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it can modulate the activity of transcription factors and kinases, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Furthermore, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound can inhibit the activity of certain proteases by forming a covalent bond with the active site serine residue . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in research. Over time, this compound can undergo hydrolysis and oxidation, leading to the formation of degradation products that may have different biochemical properties . Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation . These temporal effects highlight the importance of careful experimental design and monitoring when using this compound in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects on physiological processes, while higher doses can lead to significant biochemical and cellular changes. For example, high doses of the compound have been associated with toxic effects, such as oxidative stress and inflammation . Threshold effects have also been observed, where a certain concentration of the compound is required to elicit a measurable biological response . These findings underscore the need for careful dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by reductases, which convert the nitro group to an amino group, and by oxidases, which can further modify the aldehyde moiety . These metabolic transformations can influence the compound’s activity and stability, as well as its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and can bind to intracellular proteins, affecting its localization and accumulation . These interactions can influence the compound’s bioavailability and efficacy in different cellular contexts .
Properties
IUPAC Name |
2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO5/c1-12(2)13(3,4)20-14(19-12)10-5-6-11(15(17)18)9(7-10)8-16/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSNQQFRGFGLIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.